REACTION_CXSMILES
|
Cl[P:2](Cl)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]([O:18]OC(C)(C)C)(=[O:17])[C:11]1C=CC=C[CH:12]=1.C(O)(=[O:27])C=C.[OH2:29]>>[OH:29][P:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([CH2:12][CH2:11][C:10]([OH:18])=[O:17])=[O:27]
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Name
|
|
Quantity
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501.2 g
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Type
|
reactant
|
Smiles
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ClP(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C)(C)C
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Name
|
|
Quantity
|
201.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.92 L
|
Type
|
reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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after completion of the reaction
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Type
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TEMPERATURE
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Details
|
cooling it
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Type
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FILTRATION
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Details
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by filtration
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Type
|
WASH
|
Details
|
rinsing the crystal crop with water
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Type
|
CUSTOM
|
Details
|
drying it
|
Name
|
|
Type
|
product
|
Smiles
|
OP(=O)(CCC(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |